molecular formula C10H10BrN3O B12045766 4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine

4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine

Katalognummer: B12045766
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: BNTRPLPPNWKWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H10BrN3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromine atom and a methoxyphenyl group in its structure makes it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyrazole derivative.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the bromine and methoxyphenyl groups can enhance its binding affinity and specificity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-(4-fluorophenyl)-1H-pyrazol-3-amine
  • 4-Bromo-5-(4-chlorophenyl)-1H-pyrazol-3-amine
  • 4-Bromo-5-(4-methylphenyl)-1H-pyrazol-3-amine

Uniqueness

4-Bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance biological activity or chemical reactivity compared to its analogs .

Eigenschaften

Molekularformel

C10H10BrN3O

Molekulargewicht

268.11 g/mol

IUPAC-Name

4-bromo-5-(4-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3O/c1-15-7-4-2-6(3-5-7)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)

InChI-Schlüssel

BNTRPLPPNWKWDV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.